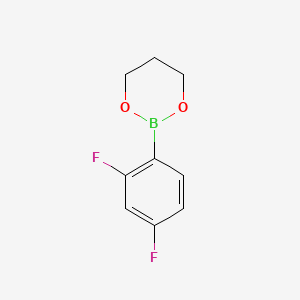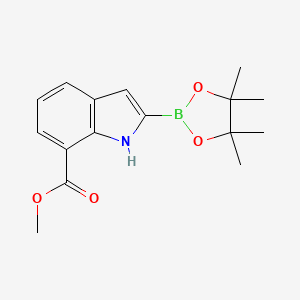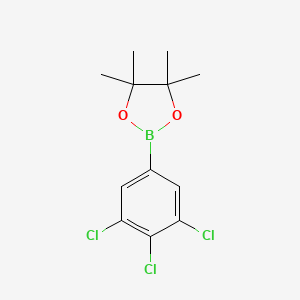
2-Chloro-4-isopropyl-5-methylpyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-isopropyl-5-methylpyrimidine is C8H11ClN2. The SMILES string representation is ClC1=NC=C©C(C©C)=N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.64 g/mol. It is a solid compound .Wissenschaftliche Forschungsanwendungen
Hematological Effects
2-Chloro-4-isopropyl-5-methylpyrimidine and its related compounds have been studied for their effects on hematological parameters. Studies have shown that these compounds can produce effects characteristic of folic acid deficiency in animals, affecting the gastrointestinal tract, lymphatic tissue, and bone marrow. They cause conditions like ileitis, colitis, stomatitis, and significant weight loss in experimental animals. Hematologic manifestations observed include granulocytopenia and reticulocytopenia. These findings suggest a potential application in understanding and possibly treating conditions related to folic acid metabolism and deficiency (Hamilton et al., 1954).
Pharmacokinetic and Pharmacodynamic Interaction
Research has also delved into the pharmacokinetic and pharmacodynamic interactions of this compound with other compounds. For example, studies on the binary mixture of chlorpyrifos and diazinon, which involve this compound, have provided insights into potential concurrent exposures to these insecticides. Such studies are crucial for understanding the cumulative risk associated with occupational or environmental exposures to these chemicals (Timchalk et al., 2005).
Antitumor Activity
The compound's derivatives have been explored for their antitumor activities. Studies indicate that certain derivatives can enhance the antitumor activity of other drugs, like 5-fluorouracil, by inhibiting specific enzyme activities. This suggests a potential role in cancer treatment by boosting the effectiveness of existing cancer therapies (Takechi et al., 2002).
Anti-Inflammatory and Analgesic Activities
Research has demonstrated the anti-inflammatory and analgesic potentials of this compound derivatives. These findings are significant for developing new medications for inflammatory diseases and pain management. The detailed pharmacological profiles, including the understanding of receptor bindings and behavior in animal models, pave the way for further exploration in this domain (Torres et al., 1999).
Toxicity Studies
Toxicity studies of this compound and its derivatives are crucial for understanding their safety profile. Investigations into chronic toxicity, acceptability, and specific organ toxicity provide a comprehensive overview of the potential risks associated with these compounds. These studies are fundamental for regulatory purposes and ensure the safe application of these compounds in various settings (Crampton & Voss, 1952).
Safety and Hazards
The safety data sheet for 2-Chloro-4-isopropyl-5-methylpyrimidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRFEWDDNILWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


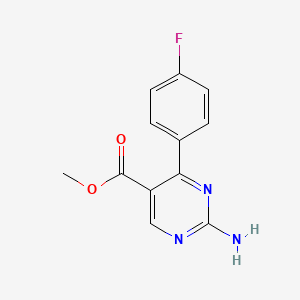
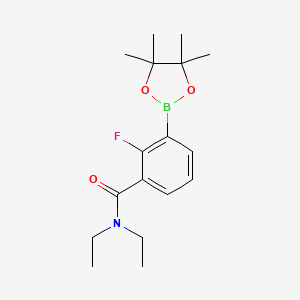
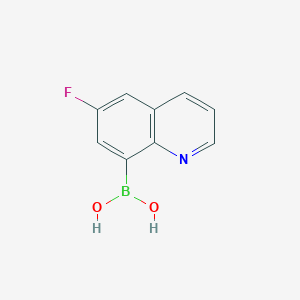

![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)




